molecular formula C14H17NO3 B12579200 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one

Katalognummer: B12579200
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: UULUZKUVIPEOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable diol in the presence of a catalyst can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic ring or other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the benzyl ring.

Wissenschaftliche Forschungsanwendungen

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit angiogenesis by blocking the activation of specific kinases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-azaspiro[3.5]nonane
  • 1-oxa-8-azaspiro[4.5]decane

Uniqueness

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is unique due to its specific combination of a benzyl group and a hydroxyl group within the spirocyclic structure. This combination provides distinct chemical and biological properties compared to other spirocyclic compounds .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

7-benzyl-8-hydroxy-1-oxa-7-azaspiro[4.4]nonan-6-one

InChI

InChI=1S/C14H17NO3/c16-12-9-14(7-4-8-18-14)13(17)15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2

InChI-Schlüssel

UULUZKUVIPEOGF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC(N(C2=O)CC3=CC=CC=C3)O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.